molecular formula C8H13ClN2 B2871364 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole CAS No. 1429249-89-7

3-tert-butyl-5-chloro-1-methyl-1H-pyrazole

Cat. No. B2871364
CAS RN: 1429249-89-7
M. Wt: 172.66
InChI Key: YGHNLLOTNNKBJT-UHFFFAOYSA-N
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Description

“3-tert-butyl-5-chloro-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C8H13ClN2 . It has a molecular weight of 172.66 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole”, can be achieved through various methods. One common approach is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . An efficient one-pot two-step synthesis of a similar compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, has been reported .


Molecular Structure Analysis

The molecular structure of “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . The compound also contains a tert-butyl group, a chlorine atom, and a methyl group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also be involved in palladium-catalyzed coupling of aryl triflates .


Physical And Chemical Properties Analysis

“3-tert-butyl-5-chloro-1-methyl-1H-pyrazole” is a pale-yellow to yellow-brown solid . It has a molecular weight of 172.66 . The compound should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3-tert-butyl-5-chloro-1-methyl-1H-pyrazole: serves as a versatile scaffold in organic synthesis, often used as a starting material for the preparation of more complex heterocyclic systems. Its structural diversity is leveraged in medicinal chemistry for the synthesis of compounds with potential pharmacological activities .

Tautomerism and Structural Studies

The compound exhibits tautomerism, a phenomenon that can influence its reactivity and, consequently, the synthetic strategies it’s involved in. Understanding its tautomeric and conformational preferences is crucial for designing synthetic methods and predicting the biological activities of related compounds .

Heterocyclic Synthesis

Pyrazoles, including 3-tert-butyl-5-chloro-1-methyl-1H-pyrazole , are extensively used as precursors in the synthesis of condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. These systems are significant in various fields, including pharmaceuticals .

Safety and Hazards

The compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should not get in eyes, on skin, or on clothing .

Future Directions

Pyrazole derivatives, including “3-tert-butyl-5-chloro-1-methyl-1H-pyrazole”, have attracted attention due to their wide range of physiological and pharmacological activities . They are valuable building blocks in drug discovery and modern organic synthesis . Therefore, the ongoing need for new and functionalized pyrazole derivatives to probe novel reactivity has driven the development of innovative synthetic methods .

properties

IUPAC Name

3-tert-butyl-5-chloro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNLLOTNNKBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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